1-Bromo-3-hydroxy-3-methylbutan-2-one is an organic compound with the molecular formula C5H11BrO2. This compound features a bromine atom, a hydroxyl group, and a ketone functional group, making it a brominated ketone. Its structure includes a branched carbon chain, which contributes to its unique chemical properties and reactivity. The presence of both the hydroxyl and bromine groups allows for diverse
Research indicates that 1-bromo-3-hydroxy-3-methylbutan-2-one may exhibit biological activity due to its ability to interact with various biochemical pathways. Brominated compounds are known to influence enzyme activity and cellular signaling. For instance, they may inhibit certain enzymes or disrupt cell membrane integrity, leading to potential cytotoxic effects. Additionally, studies suggest that brominated ketones could play a role in pharmaceutical development due to their structural characteristics that allow for interactions with biological targets.
1-Bromo-3-hydroxy-3-methylbutan-2-one can be synthesized through the following method:
In industrial settings, similar principles apply but on a larger scale. Continuous monitoring of reaction parameters and efficient cooling systems are crucial for achieving high yields and purity .
1-Bromo-3-hydroxy-3-methylbutan-2-one finds applications across various fields:
Interaction studies involving 1-bromo-3-hydroxy-3-methylbutan-2-one focus on its reactivity with biological molecules. The compound's ability to undergo nucleophilic substitution makes it a candidate for studying enzyme interactions and potential inhibitory effects on metabolic pathways. Research indicates that its reactivity can lead to significant changes in cellular behavior, making it an interesting subject for pharmacological studies.
Several compounds share structural similarities with 1-bromo-3-hydroxy-3-methylbutan-2-one:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1-Bromo-3-methylbutan-2-one | Contains a bromine atom and a ketone group | Lacks hydroxyl functionality |
| 1-Bromo-2-methylpropanol | Brominated alcohol with different branching | Hydroxyl group present but lacks ketone functionality |
| 3-Bromo-2-methylbutanol | Similar molecular weight but different functional groups | Primarily an alcohol without ketone |
| 2-Bromo-3-methylbutane | A brominated alkane without hydroxyl or carbonyl groups | Lacks both functional groups present in the target compound |
Uniqueness: The distinct combination of both a bromine atom and a hydroxyl group on the same carbon chain allows 1-bromo-3-hydroxy-3-methylbutan-2-one to participate in a wider range of
The synthesis of 1-bromo-3-hydroxy-3-methylbutan-2-one relies primarily on classical halogenation methodologies that introduce bromine atoms into organic molecules through well-established mechanisms. The most fundamental approach involves the direct bromination of 3-hydroxy-3-methylbutan-2-one using molecular bromine under carefully controlled conditions [2]. This process typically requires cooling the substrate solution to 0-5°C in anhydrous methanol, followed by the slow addition of bromine while maintaining temperatures below 10°C to prevent side reactions and ensure selective formation of the desired product [2].
The mechanism of ketone halogenation proceeds through an enol tautomer intermediate, where acid catalysis plays a crucial role in facilitating the keto-enol equilibrium [6]. The acid-catalyzed bromination begins with protonation of the carbonyl oxygen, which accelerates keto-enol tautomerism and allows for the formation of the nucleophilic enol species [6]. The enol carbon subsequently attacks the electrophilic bromine molecule, resulting in the formation of a new carbon-bromine bond at the alpha position [6].
Alternative brominating agents have been developed to address the challenges associated with handling molecular bromine. N-bromosuccinimide represents a widely employed solid brominating reagent that offers improved safety and handling characteristics compared to molecular bromine [14]. The dioxane dibromide system provides another solvent-free approach for regioselective bromination, demonstrating excellent selectivity and yields ranging from 80-95% under mild reaction conditions [14].
The hydrogen bromide-hydrogen peroxide system offers an environmentally friendly alternative for ketone bromination [19]. This method utilizes water as the solvent and operates through an oxidative mechanism where hydrogen bromide is continuously oxidized to bromine by hydrogen peroxide, allowing for in situ generation of the brominating species [19]. The process involves alternating additions of hydrogen bromide and hydrogen peroxide to maintain the oxidation-bromination cycle until complete conversion is achieved [19].
Table 1: Classical Bromination Methods for Ketone Synthesis
| Method | Temperature (°C) | Solvent | Yield (%) | Reaction Time | Selectivity |
|---|---|---|---|---|---|
| Direct Br2 Addition | 0-5 | Methanol | 75-85 | 2-4 hours | Good |
| HBr/H2O2 System | 20-80 | Water | 70-90 | 1-3 hours | Excellent |
| NBS in CCl4 | 77 | Carbon Tetrachloride | 60-80 | 3-6 hours | Moderate |
| Dioxane Dibromide | Room Temperature | Solvent-Free | 80-95 | 30-60 minutes | Excellent |
The kinetic versus thermodynamic control in bromination reactions significantly influences product distribution [20]. Short reaction times favor kinetically controlled products where bromination occurs at the more activated internal positions, while longer reaction times allow for thermodynamic equilibration through reversible bromination-debromination processes [20]. This understanding enables selective preparation of terminally brominated compounds through careful manipulation of reaction conditions and timing [20].
The formation of ketone functional groups through oxidation of secondary alcohols represents a fundamental transformation in organic synthesis. Chromic acid oxidation remains one of the most widely employed methods for converting secondary alcohols to ketones [26] [30]. The Jones reagent, prepared by dissolving chromium trioxide in aqueous sulfuric acid, provides reliable oxidation under mild conditions with acetone often used as a co-solvent to prevent over-oxidation [30].
The mechanism of chromic acid oxidation involves initial nucleophilic attack by the alcohol oxygen on the chromium center, followed by formation of a chromate ester intermediate [31]. Subsequent elimination occurs through an E2-like process where a base abstracts the alpha hydrogen, leading to formation of the carbon-oxygen double bond and reduction of the chromium center [29]. This mechanism explains why tertiary alcohols cannot undergo oxidation under these conditions, as they lack the necessary alpha hydrogen for the elimination step [29].
Pyridinium chlorochromate represents a milder chromium-based oxidizing agent that offers improved selectivity and functional group tolerance compared to chromic acid [26]. The reagent operates under anhydrous conditions and typically provides higher yields with reduced formation of side products [26]. However, environmental concerns regarding chromium-based reagents have driven the development of alternative oxidation methodologies.
2,2,6,6-Tetramethylpiperidin-N-oxyl radical represents an important class of organocatalytic oxidizing agents for alcohol oxidation [33]. The TEMPO-mediated oxidation operates through a different mechanism involving single-electron transfer processes and can be conducted under milder conditions than traditional chromium-based methods [33]. The reaction rate depends strongly on the presence of bases and their conjugate acids, with the initial formation of alcoholate species serving as the rate-determining step [33].
Table 2: Oxidation Methods for Ketone Formation from Alcohols
| Oxidizing Agent | Substrate | Temperature (°C) | Solvent | Yield (%) | Green Chemistry Score |
|---|---|---|---|---|---|
| Chromic Acid (H2CrO4) | Secondary Alcohol | 0-25 | Acetone/H2O | 80-95 | Low |
| PCC | Secondary Alcohol | 0-25 | DCM | 85-95 | Low |
| TEMPO | Secondary Alcohol | 25-80 | Various | 70-90 | Medium |
| Manganese Catalysts | Secondary Alcohol | 80-120 | Toluene | 75-90 | High |
| KMnO4 | Secondary Alcohol | 0-25 | H2O/Base | 60-85 | Medium |
Manganese-based catalysts have emerged as environmentally benign alternatives for alcohol oxidation [32]. These catalysts operate through metal-ligand cooperation mechanisms that facilitate facile O-H bond activation of both primary and secondary alcohols [32]. The resulting manganese alkoxide complexes undergo beta-hydride elimination to produce the corresponding carbonyl compounds while maintaining the metal center in the same oxidation state throughout the catalytic cycle [32].
The borrowing hydrogen methodology represents an atom-economical approach where hydrogen liberated from alcohol oxidation is utilized for subsequent reduction reactions [32]. This strategy minimizes waste generation and provides excellent atom economy, with water being the primary byproduct of the overall transformation [32].
Transition metal catalysis has revolutionized the synthesis of brominated ketones by providing highly selective and efficient methodologies under mild reaction conditions. Palladium-catalyzed systems have demonstrated exceptional versatility in directing carbon-hydrogen functionalization reactions of ketones [10]. The weak coordinating ability of ketones, as evidenced by their low position on the BF3 affinity scale compared to pyridines and amides, initially presented challenges but has been overcome through the development of specialized ligand systems [10].
The mechanism of transition metal-catalyzed ketone bromination typically involves initial coordination of the ketone oxygen to the metal center, followed by cyclometallation to form stable metallacycles [10]. This directed approach enables regioselective functionalization at specific positions and has been successfully applied to a wide range of ketone substrates [10]. The development of efficient catalytic systems has reduced the required catalyst loadings while maintaining high turnover numbers and excellent selectivity profiles.
Iron-based catalytic systems offer cost-effective alternatives to precious metal catalysts for oxidative bromination reactions [12]. The combination of potassium bromide with ferric nitrate nonahydrate provides a mild and effective method for alpha-monobromination of various ketones [12]. This system operates under ambient conditions and demonstrates excellent functional group tolerance while avoiding the use of molecular bromine [12].
Table 3: Transition Metal Catalyzed Bromination Conditions
| Catalyst System | Loading (mol%) | Temperature (°C) | Atmosphere | Yield (%) | TON | Selectivity |
|---|---|---|---|---|---|---|
| Pd(OAc)2/Ligand | 5-10 | 80-120 | Air/O2 | 70-85 | 10-20 | Good |
| Mn(I) Pincer Complex | 2 | 80-120 | N2 | 75-90 | 37-45 | Excellent |
| Fe(NO3)3/KBr | 10-20 | 25-60 | Air | 65-80 | 3-8 | Good |
| Cu-Based Catalysts | 5-15 | 60-100 | Air/O2 | 60-80 | 4-16 | Moderate |
Copper-catalyzed systems provide another approach for ketone functionalization, particularly for carbon-hydrogen bond addition to carbonyls and related polarized pi bonds [11]. These reactions typically proceed with high functional group compatibility and often occur within cascade reaction sequences to provide rapid access to diverse heterocyclic and carbocyclic products [11]. The versatility of copper catalysis enables the construction of complex molecular architectures through single-step transformations.
The development of ketone-based brominating agents represents a significant advancement in asymmetric synthesis [18]. Ortho-substituted 2,2,2-tribromoacetophenones have been designed as chiral brominating reagents that enable highly enantioselective alpha-bromination of aldehydes [18]. These reactions can be performed with catalyst loadings as low as 0.1-1 mol% without requiring halogenated solvents, demonstrating excellent scalability and practical utility [18].
Acid and base catalysis play fundamental roles in brominated ketone synthesis through their ability to promote enolization and subsequent electrophilic substitution reactions. Acetate-catalyzed bromination represents a well-studied system where the acetate ion serves as a general base to facilitate enol formation [13]. The rate enhancement observed with alpha-bromine substituents is largely entropic in origin and correlates well with the ionization constants of alpha-bromo acids [13].
The electronic effects of bromine substituents significantly influence the rates of acetate-promoted enolization [13]. Polar substituent effects are particularly pronounced at the alpha-prime position of alpha-bromo ketones, demonstrating that the carbonyl group is superior to methylene groups in transmitting polar effects [13]. This understanding enables the design of optimized reaction conditions based on substrate electronic properties.
Selenium dioxide-mediated bromination in the presence of para-toluenesulfonic acid provides a versatile route for the synthesis of alpha-prime-bromo-alpha,beta-unsaturated ketones [24]. The optimization studies reveal that reaction temperature, acid loading, and reagent stoichiometry critically influence product distribution between monobrominated and dibrominated species [24]. Temperature elevation to 50°C with 0.5 equivalents each of selenium dioxide and para-toluenesulfonic acid provides optimal conditions for selective monobromination [24].
The condensation methodology enables precise control over product selectivity through manipulation of reaction parameters [17]. Base-catalyzed aldol condensation represents a nucleophilic addition of enolate ions to carbonyl groups, leading to beta-hydroxy ketone formation [17]. Subsequent dehydration under acidic or basic conditions provides access to alpha,beta-unsaturated ketone systems [17].
Table 4: Green Chemistry Approaches for Brominated Ketone Synthesis
| Method | Energy Source | Reaction Time | PMI Value | Yield (%) | E-Factor | Scalability |
|---|---|---|---|---|---|---|
| Microwave NBS | Microwave | 2-5 minutes | Not reported | 85-95 | Low | Excellent |
| Flow Chemistry Br2 | LED (405 nm) | 15 seconds | 4.33 | 73-97 | Very Low | Excellent |
| Solvent-Free DD | Thermal | 30-60 minutes | 2.5-3.0 | 80-95 | Low | Good |
| Photochemical | LED Light | 10-30 minutes | 6.93 | 74-85 | Medium | Good |
| Ionic Liquid TEMPO | Thermal | 1-2 hours | 8-12 | 70-85 | Medium | Limited |
The development of solvent-free methodologies represents a significant advancement in sustainable synthesis of brominated ketones. Microwave-assisted bromination using N-bromosuccinimide has emerged as an exceptionally efficient approach that eliminates the need for both solvents and catalysts [22]. This methodology achieves regioselective alpha-bromination of aralkyl ketones in excellent yields within 2-5 minutes of microwave irradiation [22].
The solvent-free protocol offers multiple advantages including shortened reaction times, simplified work-up procedures, excellent product yields, and the ability to recover and regenerate brominating reagents through environmentally friendly processes [22]. N-bromosuccinimide can be regenerated using sodium bromide and sodium bromate in acetic acid, providing a complete green chemistry approach to reagent utilization [22].
Dioxane dibromide represents another significant advancement in solvent-free bromination methodology [14]. This solid brominating agent enables regioselective bromination of substituted coumarins without requiring organic solvents or inorganic supports [14]. The protocol avoids the use of molecular bromine and toxic organic solvents while providing excellent control over reaction outcomes through precise reagent weighing [14].
The mechanistic advantages of solvent-free conditions become apparent when comparing reaction rates and product purity [14]. Dioxane dibromide reacts faster and more efficiently in the absence of solvents, while the use of organic solvents leads to considerable formation of unidentified byproducts that reduce both yield and purity [14]. The reagent demonstrates excellent stability, remaining effective for three to four months when stored under refrigeration [14].
Energy-efficient synthesis strategies focus on minimizing energy input while maximizing reaction efficiency and atom economy. Continuous flow photochemical bromination represents a paradigm shift toward process intensification and energy optimization [21]. The system utilizes 405 nanometer light-emitting diodes coupled with in situ bromine generation from sodium bromate and hydrogen bromide [21].
The optimization of bromine generation enables highly efficient mass utilization through hydrogen bromide recycling and fast interphase transfer within microstructured photochemical reactors [21]. Process intensification, including complete removal of organic solvents, reduces the Process Mass Intensity from 13.25 to 4.33 while achieving complete conversion in residence times as short as 15 seconds [21].
The photochemical approach demonstrates exceptional throughput capabilities with space-time yields reaching 82.3 kilograms per liter per hour when operating with neat substrate at 50°C [21]. The ability to operate under such concentrated conditions significantly reduces waste generation and energy requirements compared to traditional batch processes [21].
Table 5: Optimization Parameters for 1-bromo-3-hydroxy-3-methylbutan-2-one Synthesis
| Parameter | Optimal Range | Effect on Yield | Effect on Selectivity | Safety Consideration |
|---|---|---|---|---|
| Temperature | 0-5°C | Critical | High | High |
| Reaction Time | 2-4 hours | Moderate | Moderate | Medium |
| Br2 Equivalents | 1.0-1.2 equiv | High | Critical | High |
| Solvent Volume | 5-10 mL/g substrate | Low | Low | Low |
| Cooling Rate | 2-3°C/min | Moderate | High | Medium |
Flow chemistry methodologies enable precise control over reaction parameters while minimizing energy consumption [23]. The continuous addition and mixing of reactants in flow systems provides excellent temperature control and reagent distribution, leading to improved selectivity and reduced side product formation [23]. The ability to operate under steady-state conditions eliminates the need for batch heating and cooling cycles, significantly reducing overall energy requirements.
The thermodynamic properties of 1-bromo-3-hydroxy-3-methylbutan-2-one reflect the compound's unique structural characteristics containing both polar functional groups and a halogen substituent. Available data for this specific compound remains limited in published literature, necessitating extrapolation from similar structural analogs.
For comparative analysis, related brominated ketones demonstrate characteristic thermal behavior patterns. Bromoacetone, a simpler α-bromoketone, exhibits a melting point of -36.5°C and boiling point of 137°C [1]. The structural complexity of 1-bromo-3-hydroxy-3-methylbutan-2-one, incorporating both hydroxyl and tertiary carbon functionalities, would be expected to influence its thermal properties significantly.
The presence of the hydroxyl group introduces hydrogen bonding capabilities that typically elevate melting and boiling points compared to non-hydroxylated analogs . Additionally, the tertiary carbon center and methyl branching contribute to steric hindrance effects that can influence phase transition temperatures. The bromine substituent adds significant molecular weight and van der Waals interactions, further affecting the compound's thermal behavior.
| Property | Predicted Range | Basis for Estimation |
|---|---|---|
| Melting Point | -10°C to +20°C | Extrapolation from brominated ketone analogs |
| Boiling Point | 180-220°C | Consideration of hydroxyl group hydrogen bonding |
| Flash Point | 55-70°C | Estimated from structural similarity to related compounds |
The phase transition behavior of 1-bromo-3-hydroxy-3-methylbutan-2-one involves complex intermolecular interactions arising from its multifunctional nature. The hydroxyl group facilitates hydrogen bonding networks in both liquid and solid phases, while the carbonyl oxygen serves as a hydrogen bond acceptor [3].
The bromine atom contributes to the compound's polarizability and introduces dipole-dipole interactions that influence phase stability. Studies on halogenated carbonyl compounds indicate that bromine substitution typically increases intermolecular forces compared to unsubstituted analogs [4] [5].
Critical temperature and pressure values for this compound have not been experimentally determined. However, computational predictions suggest critical temperatures for similar hydroxylated brominated ketones fall within the range of 400-450°C, with critical pressures approximating 3000-4000 kPa based on group contribution methods [6].
¹H Nuclear Magnetic Resonance Analysis
The ¹H Nuclear Magnetic Resonance spectrum of 1-bromo-3-hydroxy-3-methylbutan-2-one exhibits characteristic resonances reflecting its structural features. The hydroxyl proton appears as a broad singlet in the region of 2.5-5.0 δ, with the exact chemical shift dependent on concentration and solvent conditions due to exchange phenomena [7].
The methylene protons adjacent to bromine (CHBr) resonate as a characteristic doublet of doublets in the region of 3.8-4.2 δ, reflecting coupling to both the neighboring proton and the influence of the electronegative bromine atom [8]. The two methyl groups attached to the tertiary carbon appear as equivalent singlets around 1.3-1.5 δ, consistent with their chemical environment.
| Proton Environment | Chemical Shift (δ) | Multiplicity | Integration |
|---|---|---|---|
| Hydroxyl (-OH) | 2.5-5.0 | Broad singlet | 1H |
| Methylene (-CHBr-) | 3.8-4.2 | Doublet | 2H |
| Methyl groups | 1.3-1.5 | Singlet | 6H |
¹³C Nuclear Magnetic Resonance Characteristics
The ¹³C Nuclear Magnetic Resonance spectrum displays distinct resonances for each carbon environment. The carbonyl carbon appears characteristically downfield around 200-210 δ, typical for ketone functionality [9]. The tertiary carbon bearing the hydroxyl group resonates around 75-85 δ, reflecting the deshielding effect of the electronegative oxygen atom.
The bromine-bearing carbon exhibits a significant upfield shift to approximately 30-40 δ due to the heavy atom effect of bromine. The two equivalent methyl carbons appear around 25-30 δ, consistent with alkyl carbon environments [10].
Two-Dimensional Nuclear Magnetic Resonance Applications
Two-dimensional Nuclear Magnetic Resonance techniques provide enhanced structural elucidation capabilities for this compound. Correlation spectroscopy experiments establish connectivity patterns between proton and carbon centers, while nuclear Overhauser enhancement spectroscopy reveals spatial relationships between nuclei [11].
The infrared spectrum of 1-bromo-3-hydroxy-3-methylbutan-2-one exhibits characteristic absorption bands corresponding to its functional groups. The carbonyl stretch appears as a strong absorption around 1715-1720 cm⁻¹, typical for ketone functionality. The presence of the adjacent bromine and hydroxyl groups may cause slight shifts from typical ketone frequencies [12] [13].
The hydroxyl group generates a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of O-H stretching vibrations. The breadth of this absorption reflects hydrogen bonding interactions in the condensed phase [14].
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| C=O stretch | 1715-1720 | Strong | Ketone carbonyl |
| O-H stretch | 3200-3600 | Broad, medium | Hydroxyl group |
| C-H stretch | 2900-3000 | Medium | Alkyl C-H bonds |
| C-Br stretch | 515-690 | Weak | Carbon-bromine bond |
| C-O stretch | 1000-1200 | Medium | Carbon-oxygen bond |
The carbon-bromine stretching vibration appears as a weak absorption in the 515-690 cm⁻¹ region, consistent with alkyl bromide functionality [15] [16]. Additional bands corresponding to methyl group deformations and carbon-carbon stretching modes appear in the fingerprint region below 1500 cm⁻¹.
Mass spectrometric analysis of 1-bromo-3-hydroxy-3-methylbutan-2-one reveals distinctive fragmentation patterns characteristic of brominated ketones. The molecular ion peak appears at m/z 179/181, displaying the characteristic isotope pattern for bromine-containing compounds with peaks separated by two mass units in an approximately 1:1 ratio [17].
Primary Fragmentation Pathways
The compound undergoes several characteristic fragmentation processes. Alpha-cleavage represents the predominant fragmentation mode, involving cleavage of bonds adjacent to the carbonyl group [18] [19]. This process generates acylium ions and contributes to the base peak formation.
Loss of the bromine atom (mass 79/81) produces fragment ions at m/z 102, corresponding to the dehalogenated ketone structure. This fragmentation pathway is particularly favorable due to the relative weakness of the carbon-bromine bond compared to carbon-carbon and carbon-oxygen bonds [20] [21].
| Fragment m/z | Relative Intensity | Assignment | Fragmentation Pathway |
|---|---|---|---|
| 179/181 | Variable | Molecular ion [M]⁺ | Parent compound |
| 102 | High | [M-Br]⁺ | Bromine loss |
| 85 | Medium | [M-Br-OH]⁺ | Bromine and hydroxyl loss |
| 59 | High | [C₃H₇O₂]⁺ | Alpha-cleavage product |
| 43 | Base peak | [C₂H₃O]⁺ | Acetyl cation |
The McLafferty rearrangement may also occur, though to a lesser extent due to the structural constraints imposed by the tertiary carbon center [18]. This rearrangement process involves transfer of gamma-hydrogen atoms through a six-membered transition state.
The solubility characteristics of 1-bromo-3-hydroxy-3-methylbutan-2-one reflect its amphiphilic nature, possessing both hydrophilic and lipophilic structural elements. The hydroxyl group imparts water solubility through hydrogen bonding interactions, while the bromine atom and alkyl framework contribute to organic solvent compatibility.
Aqueous Solubility Properties
Water solubility is enhanced by the presence of the hydroxyl group, which can form hydrogen bonds with water molecules. However, the bulky alkyl framework and bromine substituent limit aqueous solubility compared to smaller, more polar analogs. Estimated water solubility ranges from moderate to low, approximately 10-50 g/L at ambient temperature.
Organic Solvent Compatibility
The compound demonstrates good solubility in moderately polar organic solvents such as ethanol, acetone, and dichloromethane. The bromine atom enhances solubility in halogenated solvents, while the ketone functionality provides compatibility with polar aprotic solvents [22].
| Solvent | Predicted Solubility | Basis |
|---|---|---|
| Water | 10-50 g/L | Hydroxyl group hydrogen bonding |
| Ethanol | High | Similar polarity matching |
| Chloroform | High | Halogen compatibility |
| Acetone | High | Ketone functional group affinity |
| Hexane | Low | Polarity mismatch |
Partition Coefficient Analysis
The logarithm of the octanol-water partition coefficient (log P) for 1-bromo-3-hydroxy-3-methylbutan-2-one has been calculated as 0.72, indicating moderate lipophilicity [22] [23]. This value reflects the balance between the hydrophilic hydroxyl group and the lipophilic bromine and alkyl components.
The polar surface area of 37.3 Ų contributes to the compound's solubility profile and biological membrane permeability characteristics [23]. This relatively small polar surface area, combined with the moderate log P value, suggests favorable absorption and distribution properties for potential pharmaceutical applications.